N-(4-chlorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-18-10-8-16(9-11-18)14-25-22(28)15-27-23(29)13-12-21(26-27)20-7-3-5-17-4-1-2-6-19(17)20/h1-13H,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHOTSXBDDBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced through a Friedel-Crafts acylation reaction, using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the chlorobenzyl group is attached to the pyridazinone core using a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone-Acetamide Derivatives
Key examples include:
Key Observations:
- Synthetic Yields: The dichloro-substituted analogue () achieved a high yield (79%) via activation with thionyl chloride, suggesting robust synthetic accessibility for pyridazinone-acetamides under similar conditions.
- Physicochemical Properties : The 4-methoxybenzyl derivative () has a lower molecular weight (339.3 g/mol) than the target compound (403.86 g/mol), which may correlate with improved solubility but reduced membrane permeability.
Heterocyclic Analogues with Varied Cores
Compounds with alternative heterocyclic systems, such as 1,3,4-thiadiazole or triazole derivatives, provide insights into scaffold diversification:
Key Observations:
- Core Flexibility: Triazole derivatives (–4) exhibit distinct electronic profiles due to the triazole ring’s polarity, contrasting with the pyridazinone core’s planar aromaticity.
- Synthetic Routes: Triazole analogues were synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry) , whereas pyridazinone derivatives typically employ condensation or nucleophilic substitution .
Structural and Functional Implications
- Naphthalene Positional Isomerism: The naphthalen-1-yl (target compound) vs.
- Chlorine vs. Methoxy Substituents : The 4-chlorobenzyl group in the target compound may enhance electron-withdrawing effects compared to methoxy-substituted analogues (e.g., ), influencing electronic distribution and reactivity.
- Absence of Biological Data : While the evidence provides synthetic and structural details, pharmacological data (e.g., IC₅₀, binding affinities) are lacking, limiting direct activity comparisons.
Biological Activity
N-(4-chlorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorobenzyl group and a naphthalene moiety linked to a pyridazinone scaffold, which is known for its diverse biological activities.
Research indicates that compounds with similar structures to this compound exhibit potent inhibitory effects on histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. Specifically, studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cell lines by increasing acetylation levels of histones, leading to the activation of tumor suppressor genes .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of myelodysplastic syndrome (SKM-1) cells effectively. The compound's mechanism involves the induction of apoptosis and G1 phase cell cycle arrest, as evidenced by increased levels of acetylated histone H3 and P21 protein .
In Vivo Studies
Preclinical studies using xenograft models have revealed that this compound possesses notable antitumor activity. When administered orally in SKM-1 xenograft models, it demonstrated significant tumor growth inhibition compared to control groups. Moreover, it showed enhanced efficacy in models with an intact immune system, suggesting that immune modulation may play a role in its therapeutic effects .
Table 1: Biological Activity Summary
Case Studies
A notable case study involved the administration of this compound in a murine model of leukemia. The results indicated a marked reduction in leukemic cell counts and an increase in survival rates among treated animals compared to controls. This study underlines the potential application of this compound as a therapeutic agent in hematological malignancies .
Q & A
Q. What are the standard synthetic routes for N-(4-chlorobenzyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Intermediate preparation : Chlorination of 4-methoxyaniline (or analogous precursors) to generate substituted aniline intermediates .
Coupling reactions : Reaction of intermediates with 2-chloroacetyl chloride to form acetamide derivatives, followed by cyclization with pyridazinone precursors under reflux in solvents like ethanol or acetic acid .
Purification : Column chromatography (e.g., DCM-MeOH gradients) or recrystallization in ethanol improves purity .
- Optimization : Key factors include temperature control (60–80°C for cyclization), catalyst selection (e.g., Cu(OAc)₂ for click chemistry), and solvent polarity adjustments to minimize side reactions .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.4 ppm for naphthalene and pyridazinone rings) and acetamide NH signals (δ ~10.8 ppm) .
- IR Spectroscopy : Identifies carbonyl (C=O, 1640–1680 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₂₄H₁₉ClN₃O₂: 416.1162) .
- X-ray Crystallography : Resolves π-π stacking interactions between naphthalene and pyridazinone moieties (if single crystals are obtained) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?
- Methodological Answer :
- Dose-response profiling : Use IC₅₀ values to compare potency variations (e.g., antiproliferative effects in MCF-7 vs. HepG2 cells) .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases or receptors) .
- Metabolic stability assays : Assess compound degradation in liver microsomes to rule out false negatives due to rapid clearance .
- Statistical modeling : Apply ANOVA or machine learning to identify confounding variables (e.g., cell culture media composition) .
Q. What strategies are recommended for improving the solubility and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Structural modifications : Introduce polar groups (e.g., morpholine or piperazine) to the pyridazinone core without disrupting bioactivity .
- Formulation : Use co-solvents (DMSO:PBS ratios) or nanoemulsions to enhance aqueous solubility .
- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- In silico modeling : Predict logP and pKa using software like Schrödinger to guide derivatization .
Q. How should researchers design experiments to investigate the compound’s mechanism of action in cancer pathways?
- Methodological Answer :
- Kinase profiling : Use fluorescence-based kinase assays to screen against a panel of 100+ kinases .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or Wnt/β-catenin) .
- Molecular docking : Simulate binding to ATP pockets of targets like EGFR or CDK4/6 using AutoDock Vina .
- In vivo validation : Test efficacy in xenograft models with PD analysis (e.g., tumor volume reduction and biomarker quantification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
